5-Methoxy-2-formylphenylboronic acid
Overview
Description
5-Methoxy-2-formylphenylboronic acid is an organoboron compound with the molecular formula C8H9BO4. It is characterized by the presence of a boronic acid group attached to a methoxy-substituted benzaldehyde. This compound is known for its utility in various organic synthesis reactions, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2-formylphenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The This compound participates in the SM coupling reaction by acting as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the This compound is transferred from boron to palladium .
Biochemical Pathways
The This compound affects the biochemical pathway of the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The pharmacokinetics of This compound It is known that the compound is used in the total synthesis of laetevirenol a via intramolecular friedel-crafts alkylation .
Result of Action
The result of the action of This compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds .
Action Environment
The action of This compound is influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C . This suggests that the stability and efficacy of the compound may be affected by temperature and atmospheric conditions .
Biochemical Analysis
Biochemical Properties
5-Methoxy-2-formylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of this compound with palladium catalysts, which enable the transmetalation process. The compound interacts with various enzymes and proteins, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active sites of enzymes, leading to enzyme inhibition or activation .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. Additionally, the compound can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes. These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including enzyme inhibition, cellular damage, and adverse physiological responses. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a boronic acid derivative. The compound interacts with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells, influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its activity and efficacy, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The activity and function of this compound are dependent on its localization, as different cellular compartments provide distinct environments for its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-formylphenylboronic acid typically involves the reaction of this compound with appropriate boron reagents. One common method is the hydroboration of this compound, followed by oxidation to yield the desired boronic acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydroboration reactions, utilizing catalysts to enhance yield and efficiency. The reaction conditions are carefully controlled to maintain the integrity of the boronic acid group and prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-formylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
5-Methoxy-2-formylphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Formyl-5-methoxyphenylboronic acid
- 5-Formyl-2-furanylboronic acid
Uniqueness: 5-Methoxy-2-formylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
(2-formyl-5-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISYHZMNRATPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370256 | |
Record name | 5-Methoxy-2-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40138-18-9 | |
Record name | 5-Methoxy-2-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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